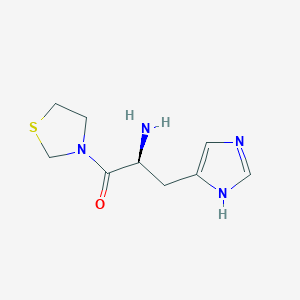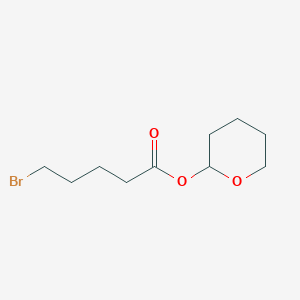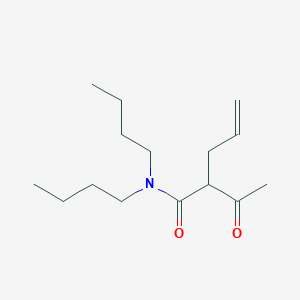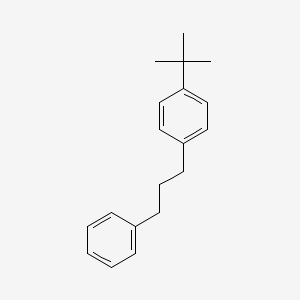
1-tert-Butyl-4-(3-phenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(3-phenylpropyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(3-phenylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of tert-butylbenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the phenylpropyl group to a cyclohexylpropyl group using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and sulfuric acid (H2SO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylpropyl derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-4-(3-phenylpropyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-4-(3-phenylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. The tert-butyl and phenylpropyl groups contribute to its hydrophobicity, affecting its solubility and distribution within biological systems .
Comparaison Avec Des Composés Similaires
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: Contains a bromine substituent, making it more reactive in nucleophilic substitution reactions.
4-tert-Butylbenzenethiol: Contains a thiol group, used in the synthesis of metal complexes and nanoclusters.
Uniqueness: 1-tert-Butyl-4-(3-phenylpropyl)benzene is unique due to the presence of both tert-butyl and phenylpropyl groups, which confer distinct steric and electronic properties
Propriétés
Numéro CAS |
138722-44-8 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C19H24/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,12-15H,7,10-11H2,1-3H3 |
Clé InChI |
ISTKBJBIDSJWAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


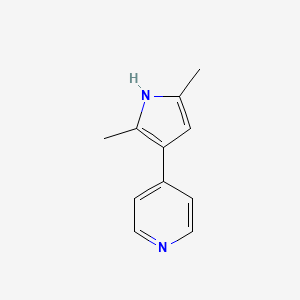
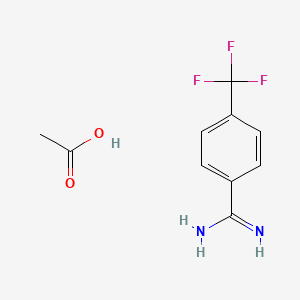
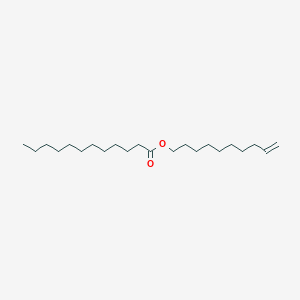
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
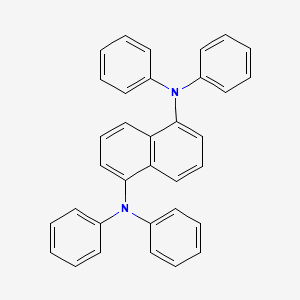
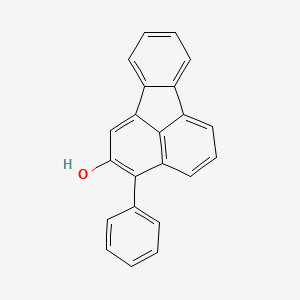
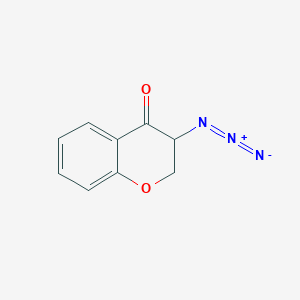
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

